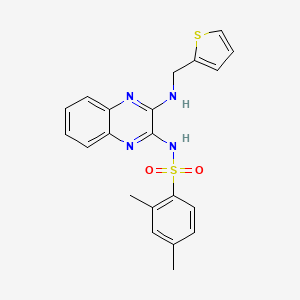
2,4-dimethyl-N-(3-((thiophen-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . Quinoxalines and fused ring systems also show diverse pharmacological activities .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can produce aminothiophene derivatives . Quinoxaline derivatives can be synthesized via many different methods of synthetic strategies .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Quinoxaline is a heterocyclic compound containing two nitrogen atoms in a two-ring structure .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of reactions, including condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . Quinoxaline derivatives can also undergo a variety of reactions .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .科学的研究の応用
Biomonitoring and Detection in Human Urine
Research has developed methodologies for biomonitoring heterocyclic aromatic amines in human urine, reflecting exposure through diet. For example, Stillwell et al. (1999) developed a procedure for analyzing the N2-glucuronide conjugate of 2-hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline, a metabolite of MeIQx, in human urine to investigate dietary exposure to HAAs from cooked meats (Stillwell et al., 1999).
Impact on Cancer Risk
Studies have explored the link between dietary intake of HAAs and cancer risk. Sinha et al. (2000) found that consumption of MeIQx was associated with an increased risk of lung cancer, particularly among nonsmokers and light/moderate smokers, underscoring the health implications of exposure to HAAs through diet (Sinha et al., 2000).
Mechanisms of HAA Formation and Metabolism
Turteltaub et al. (1999) used accelerator mass spectrometry to study the dosimetry of protein and DNA adduct formation by low doses of MeIQx and PhIP in rodents, comparing the adduct levels to those formed in humans. This research helps in understanding the metabolic pathways and potential health effects of HAAs (Turteltaub et al., 1999).
Presence in Dialysate from Patients with Uremia
Yanagisawa et al. (1986) discovered MeIQx in the dialysis fluid of patients with uremia, indicating that HAAs may enter the human body not only through dietary intake but also as contaminants in medical treatments (Yanagisawa et al., 1986).
作用機序
The mechanism of action of thiophene and quinoxaline derivatives can vary widely depending on the specific compound and its biological target. Some thiophene derivatives have been found to have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
将来の方向性
Thiophene and quinoxaline derivatives continue to be a topic of interest for medicinal chemists due to their wide range of therapeutic properties and diverse applications in medicinal chemistry . Future research will likely continue to explore new synthetic methods and potential applications for these compounds.
特性
IUPAC Name |
2,4-dimethyl-N-[3-(thiophen-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S2/c1-14-9-10-19(15(2)12-14)29(26,27)25-21-20(22-13-16-6-5-11-28-16)23-17-7-3-4-8-18(17)24-21/h3-12H,13H2,1-2H3,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHJMUALXPMSGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC4=CC=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

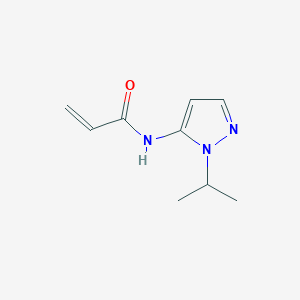


![6-Chloro-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one](/img/structure/B2663167.png)
![1-(3-chlorophenyl)-4-(furan-2-ylmethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2663168.png)
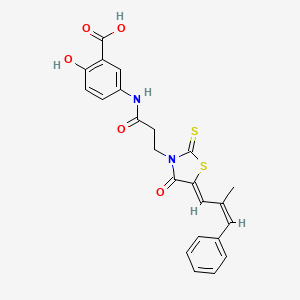

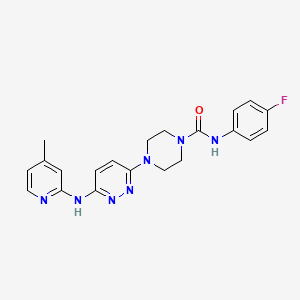
![N2,N6-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide](/img/structure/B2663178.png)
![2-cyano-3-[2-(morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2663179.png)
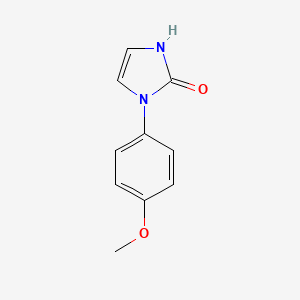
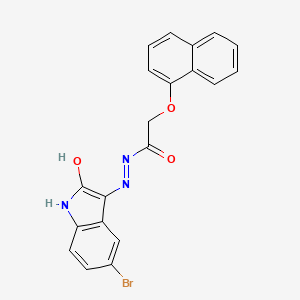
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-5-ethyl-4-methylfuran-2-carboxamide](/img/structure/B2663183.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2663184.png)